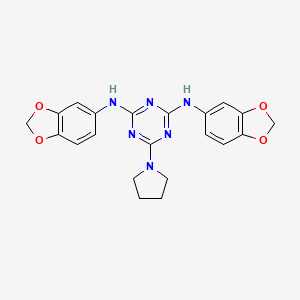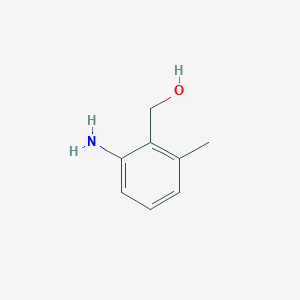
(2-Amino-6-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Amino-6-methylphenyl)methanol” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known by other names such as 2-Amino-6-methylbenzyl alcohol and 2-Amino-6-methylbenzenemethanol .
Synthesis Analysis
The synthesis of compounds similar to “(2-Amino-6-methylphenyl)methanol” often involves the condensation reaction of 2-substituted 1,3-bis (dimethylamino)-trimethinium salts with diverse aminophenols in the presence of triethylamine in EtOH at reflux .Molecular Structure Analysis
The molecular formula of “(2-Amino-6-methylphenyl)methanol” is C8H11NO . The InChI code for this compound is 1S/C8H11NO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5,9H2,1H3 .Physical And Chemical Properties Analysis
“(2-Amino-6-methylphenyl)methanol” is a solid at room temperature . It has a molecular weight of 137.18 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Synthesis of Multi-Substituted Arenes
- (Sun, Sun, & Rao, 2014) discuss the preparation of multi-substituted arenes, including derivatives of (2-Amino-6-methylphenyl)methanol, via palladium-catalyzed C-H halogenation. This method offers advantages like higher yields and selectivity compared to traditional approaches.
Direct N-Monomethylation of Aromatic Primary Amines
- The research by (Li et al., 2012) demonstrates a method for the direct N-monomethylation of aromatic primary amines using methanol. This method is environmentally friendly and highly selective.
Lipid Dynamics in Biological Membranes
- (Nguyen et al., 2019) explore the impact of methanol on lipid dynamics, specifically in 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicles. Methanol's role in membrane studies is highlighted, showing its influence on lipid transfer and flip-flop kinetics.
N-Methylation in Pharmaceutical Synthesis
- The study by (Sarki et al., 2021) outlines a method for N-methylation of amines using methanol. This method has applications in the synthesis of pharmaceutical agents like venlafaxine and imipramine.
Visual Enantiomeric Recognition in Chemistry
- (Tsubaki et al., 2005) discuss the use of (2-Pyridyl)phenyl methanol for visual enantiomeric recognition of amino acid derivatives in methanol solution, showing its utility in chiral chemistry.
Biological Conversion of Methanol to Specialty Chemicals
- In the field of metabolic engineering, (Whitaker et al., 2017) demonstrate the engineering of Escherichia coli for converting methanol into metabolites like the flavanone naringenin.
Catalytic Oxidation of Secondary Alcohols
- The research by (Alexandru et al., 2014) presents the use of manganese(II) complexes in the catalytic oxidation of secondary alcohols, a process relevant to industrial chemistry and synthesis.
Enhancing Methanol Tolerance in Bioconversion
- The study by (Wang et al., 2020) on Corynebacterium glutamicum showcases the importance of methanol tolerance in the bioconversion of methanol to chemicals and fuels.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
(2-amino-6-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIHCAGCQVZRTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-6-methylphenyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(4-benzylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2855802.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2855804.png)
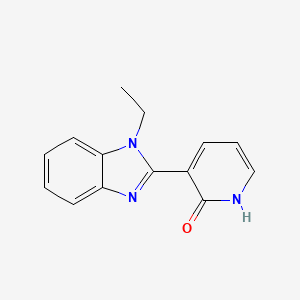
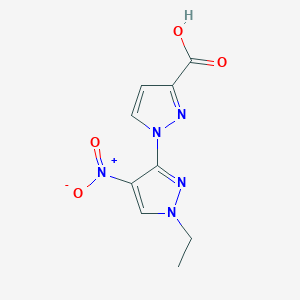
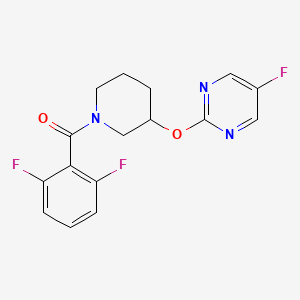
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2855813.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/no-structure.png)
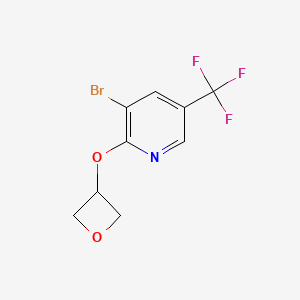
![2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2855816.png)



